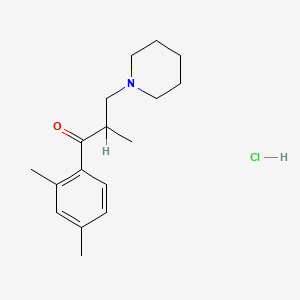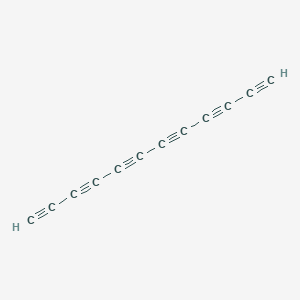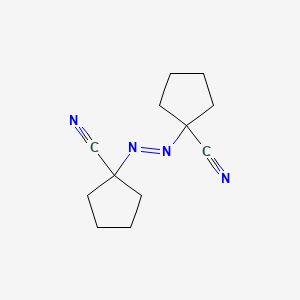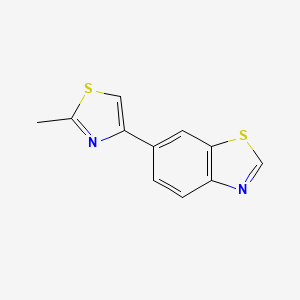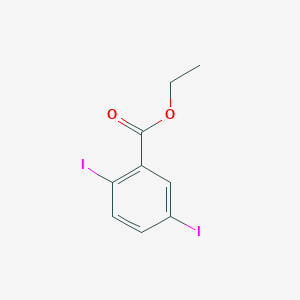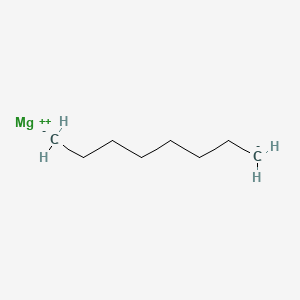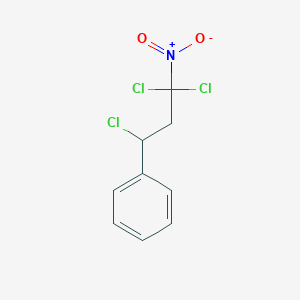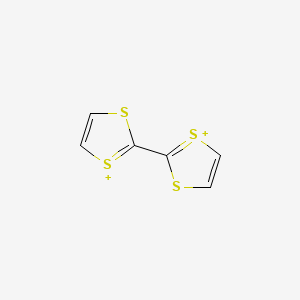
2,2'-Bi-1,3-dithiol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3-dithiol-1-ium is an organosulfur compound characterized by the presence of two thiol groups. It is a member of the dithiol family, which includes compounds with two thiol (−SH) functional groups. These compounds are known for their unique chemical properties, including their ability to form stable complexes with metals and their reactivity in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3-dithiol-1-ium typically involves the reaction of 1,3-dithiols with appropriate electrophiles. One common method is the addition of 1,3-dithiols to 2-alkoxypropenals under controlled conditions. This reaction can be carried out at room temperature in the absence of catalysts, following the Markovnikov rule . Another method involves the condensation of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods: Industrial production of 2,2’-Bi-1,3-dithiol-1-ium may involve electrochemical synthesis techniques. For instance, the electrochemical reaction of ethanethiol, 2-propanethiol, and other thiols at a sacrificial bismuth anode and inert platinum cathode using tetrabutylammonium chloride as a supporting electrolyte can yield bismuth thiolates/dithiolates .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bi-1,3-dithiol-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in redox reactions, where the thiol groups are oxidized to form disulfides and reduced back to thiols . It can also undergo nucleophilic substitution reactions with electrophiles, forming new carbon-sulfur bonds .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine and potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include disulfides, thioethers, and various substituted dithiolanes and dithianes .
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3-dithiol-1-ium has a wide range of scientific research applications:
Chemistry: In organic synthesis, it is used as a reagent for the protection of carbonyl groups and the formation of stable complexes with metals . It is also employed in the synthesis of various heterocyclic compounds .
Biology: The compound’s ability to form stable complexes with metals makes it useful in chelation therapy for the removal of heavy metal poisons .
Medicine: Bismuth compounds, including those derived from 2,2’-Bi-1,3-dithiol-1-ium, are used in the treatment of gastric disorders and as antibacterial agents against Helicobacter pylori .
Industry: In industrial applications, it is used in the production of polymers and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 2,2’-Bi-1,3-dithiol-1-ium involves its ability to undergo redox reactions and form stable complexes with metals. The thiol groups can participate in thiol-disulfide exchange reactions, which are essential for maintaining the redox balance in biological systems . The compound can also act as a nucleophile in substitution reactions, forming new carbon-sulfur bonds .
Vergleich Mit ähnlichen Verbindungen
- Benzene-1,2-dithiol
- Propane-1,3-dithiol
- Dimercaprol (British anti-Lewisite)
- Dithiothreitol (DTT)
- Dihydrolipoic acid
Uniqueness: 2,2’-Bi-1,3-dithiol-1-ium is unique due to its ability to form stable complexes with metals and its versatility in various chemical reactions. Unlike other dithiols, it can undergo both oxidation and reduction reactions, making it a valuable reagent in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
35079-57-3 |
|---|---|
Molekularformel |
C6H4S4+2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium |
InChI |
InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/q+2 |
InChI-Schlüssel |
CFMIYSVIPIRLDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[S+]=C(S1)C2=[S+]C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
